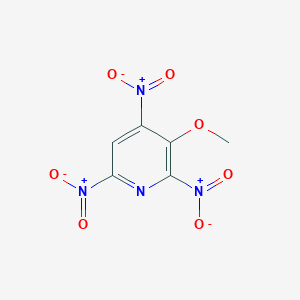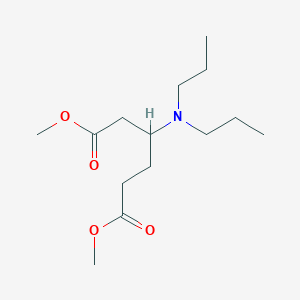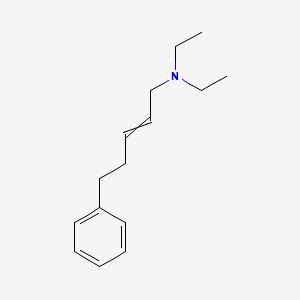
1,1'-(1,3-Dichloro-2-methylpropane-1,3-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-1,3-dichloro-2-methylpropane is an organic compound characterized by the presence of two phenyl groups, two chlorine atoms, and a methyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1,3-dichloro-2-methylpropane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with acetone in the presence of a strong base, followed by chlorination. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Organic solvents such as dichloromethane or chloroform
Catalyst: Strong bases like sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of 1,3-Diphenyl-1,3-dichloro-2-methylpropane often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-1,3-dichloro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products
Substitution: Formation of phenyl-substituted derivatives
Oxidation: Formation of benzophenone or related compounds
Reduction: Formation of diphenylmethane or similar hydrocarbons
Aplicaciones Científicas De Investigación
1,3-Diphenyl-1,3-dichloro-2-methylpropane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-1,3-dichloro-2-methylpropane involves its interaction with molecular targets through its reactive chlorine atoms and phenyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species, resulting in various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-2-methylpropane: Lacks the phenyl groups, resulting in different reactivity and applications.
Diphenyldichloromethane: Similar structure but with different substitution patterns, leading to distinct chemical properties.
1,3-Diphenylpropane:
Uniqueness
1,3-Diphenyl-1,3-dichloro-2-methylpropane is unique due to the combination of phenyl groups and chlorine atoms, which confer specific reactivity and potential applications in various fields. Its structural features make it a versatile compound for synthetic and industrial purposes.
Propiedades
Número CAS |
835597-87-0 |
|---|---|
Fórmula molecular |
C16H16Cl2 |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
(1,3-dichloro-2-methyl-3-phenylpropyl)benzene |
InChI |
InChI=1S/C16H16Cl2/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12,15-16H,1H3 |
Clave InChI |
MFYLIZAGWMSDFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)Cl)C(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)


![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)

![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)

